![molecular formula C12H13N3S B2797465 2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine CAS No. 858668-62-9](/img/structure/B2797465.png)

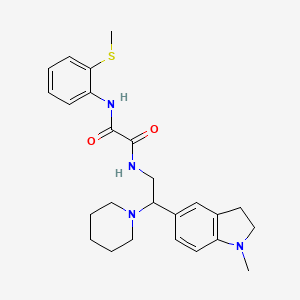

2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazole derivatives, such as the one you mentioned, are known for their diverse pharmacological effects. They have been the focus of many studies due to their confirmed biological and pharmacological activities . These compounds are often used in the pharmaceutical and agrochemical industries .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of readily available starting materials and a series of reactions including cyclization and reduction . The exact synthesis process can vary depending on the specific pyrazole derivative being synthesized.Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be established using various techniques such as X-ray analysis . The exact structure would depend on the specific pyrazole derivative.Chemical Reactions Analysis

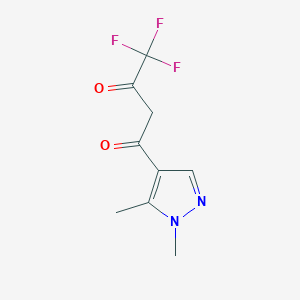

Pyrazole derivatives can undergo a variety of chemical reactions. For example, they can be synthesized through a one-pot protocol involving the use of lithium 3-polyfluoroalkyl-1,3-diketonates and sodium nitrite as starting materials .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine” would depend on its specific structure. Generally, properties such as molecular weight and chemical formula can be determined .Scientific Research Applications

- Leishmaniasis : A molecular simulation study highlighted the potent in vitro antipromastigote activity of this compound. It exhibited a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by a lower binding free energy . Further research could explore its efficacy against other parasitic diseases.

- Carcinosarcoma : In animal models, 2,4-dimethylpentan-3-amine demonstrated good antitumor effects on carcinosarcoma . Investigating its mechanism of action and potential targets could provide valuable insights for cancer therapy.

- Triazoles : The compound’s derivatives, such as 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, have been synthesized. These compounds exhibit antiproliferative activity and could be explored further as antifungal agents .

Antiparasitic Activity

Anticancer Potential

Antifungal Properties

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors, influencing cellular processes .

Mode of Action

For instance, some compounds have been found to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduce the expression levels of proliferating cell nuclear antigen (PCNA) .

Biochemical Pathways

Similar compounds have been shown to influence pathways related to cell proliferation and apoptosis .

Pharmacokinetics

Similar compounds have been designed to act as prodrugs with better aqueous solubility than their parent compounds .

Result of Action

Similar compounds have been shown to combine antiproliferative effects with the induction of cell death .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph .

Future Directions

properties

IUPAC Name |

2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3S/c1-8-2-4-9(5-3-8)15-12(13)10-6-16-7-11(10)14-15/h2-5H,6-7,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOSZGFGHNBTFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2797383.png)

![3,5-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2797387.png)

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2797395.png)

![2-amino-5-bromo-N-[2-(dipropylamino)ethyl]pyridine-3-sulfonamide](/img/structure/B2797396.png)

![1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2797402.png)